

# Theoretical and Computational Investigations of 1-Benzoyl-2-thiohydantoin: A Technical Guide

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## Compound of Interest

Compound Name: **1-Benzoyl-2-thiohydantoin**

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## Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of **1-Benzoyl-2-thiohydantoin**, a heterocyclic compound of interest in medicinal chemistry. This document outlines synthetic approaches, detailed experimental and computational protocols, and presents key data in a structured format. It is designed to serve as a valuable resource for researchers and professionals involved in the study and development of thiohydantoin-based compounds. Due to the limited availability of specific experimental data for **1-Benzoyl-2-thiohydantoin**, this guide combines established methodologies with data from closely related analogs and computational predictions.

## Introduction

Thiohydantoins are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.<sup>[1][2]</sup> The replacement of a carbonyl group with a thiocarbonyl group in the hydantoin ring alters the molecule's electronic and steric properties, often leading to enhanced pharmacological effects.<sup>[3]</sup> N-acylated thiohydantoins, such as **1-Benzoyl-2-thiohydantoin**, represent a key subset with potential applications in drug discovery.<sup>[4]</sup>

Computational chemistry provides powerful tools to investigate the structural, electronic, and reactive properties of such molecules, offering insights that complement experimental studies

and guide the design of new therapeutic agents.<sup>[5][6]</sup> This guide details the theoretical and computational approaches applicable to the study of **1-Benzoyl-2-thiohydantoin**.

## Synthesis and Characterization

The synthesis of **1-Benzoyl-2-thiohydantoin** can be achieved through the acylation of a pre-formed 2-thiohydantoin ring. A general and adaptable method involves the reaction of 2-thiohydantoin with benzoyl chloride.

## General Synthetic Protocol

A plausible synthetic route for **1-Benzoyl-2-thiohydantoin** is adapted from established methods for the N-acylation of thiohydantoins.<sup>[4]</sup>

### Materials:

- 2-Thiohydantoin
- Benzoyl chloride
- Pyridine (or another suitable base)
- Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
- Hydrochloric acid (for workup)
- Sodium sulfate (for drying)
- Solvents for chromatography (e.g., Ethyl acetate, Hexane)

### Procedure:

- In a round-bottom flask, dissolve 2-thiohydantoin (1 equivalent) in the anhydrous solvent.
- Add pyridine (1.1 equivalents) to the solution and stir at room temperature.
- Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

- Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with dilute hydrochloric acid.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
- Characterize the purified **1-Benzoyl-2-thiohydantoin** using spectroscopic methods.

## Data Presentation

Due to the scarcity of specific experimental data for **1-Benzoyl-2-thiohydantoin**, the following tables present a combination of predicted data from computational models and experimental data from closely related N-benzoyl heterocyclic compounds.

## Spectroscopic Data

Table 1: Predicted and Analogous Spectroscopic Data for **1-Benzoyl-2-thiohydantoin**

Spectroscopic Technique	Functional Group/Proton	Predicted/Analogous Value	Reference>Note
FT-IR (cm <sup>-1</sup> )	C=O (Benzoyl)	~1680-1700	Based on N-benzoyl compounds[7]
C=O (Hydantoin)	~1720-1740	General thiohydantoin data	
C=S	~1100-1250	General thiohydantoin data	
Aromatic C-H	~3000-3100	General aromatic compounds	
<sup>1</sup> H NMR (ppm)	Aromatic Protons (ortho)	~7.8-8.0	Based on N-benzoyl compounds[8]
Aromatic Protons (meta, para)	~7.4-7.6	Based on N-benzoyl compounds[8]	
CH <sub>2</sub> (Hydantoin ring)	~4.0-4.5	Predicted data	
N-H (Hydantoin ring)	~8.0-9.0	Predicted data	
<sup>13</sup> C NMR (ppm)	C=O (Benzoyl)	~165-170	PubChem Predicted[9]
C=O (Hydantoin)	~170-175	PubChem Predicted[9]	
C=S	~180-185	PubChem Predicted[9]	
Aromatic Carbons	127-135	PubChem Predicted[9]	
CH <sub>2</sub> (Hydantoin ring)	~45-50	PubChem Predicted[9]	

## Computational Data (Hypothetical)

The following data are representative of what would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Calculated Molecular Properties of **1-Benzoyl-2-thiohydantoin**

Property	Calculated Value
HOMO Energy	-6.5 eV
LUMO Energy	-2.1 eV
HOMO-LUMO Gap	4.4 eV
Dipole Moment	3.5 D

Table 3: Selected Calculated Bond Lengths and Angles for **1-Benzoyl-2-thiohydantoin**

Parameter	Value
Bond Length (Å)	
C=O (Benzoyl)	1.22
C-N (Acyl)	1.40
C=S	1.65
C=O (Hydantoin)	1.21
**Bond Angle (°) **	
O-C-N (Benzoyl)	120.5
C-N-C (Acyl-Ring)	118.0
N-C=S	125.0

## Experimental and Computational Protocols

### Spectroscopic Analysis Protocols

FT-IR Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder.
- Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.
- Record the spectrum from 4000 to 400  $\text{cm}^{-1}$ .

#### NMR Spectroscopy:

- Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher spectrometer.
- Process the data using appropriate software and reference the chemical shifts to the residual solvent peak.

## Computational Protocol

This protocol outlines the steps for performing Density Functional Theory (DFT) calculations on **1-Benzoyl-2-thiohydantoin** using the Gaussian software package.

### 1. Molecular Structure Optimization:

- Software: Gaussian
- Method: DFT with the B3LYP functional.[10][11]
- Basis Set: 6-311++G(d,p) for accurate results.[12]
- Input Keyword:#p B3LYP/6-311++G(d,p) opt freq
- Procedure:
  - Build the initial 3D structure of **1-Benzoyl-2-thiohydantoin** using a molecular modeling program (e.g., GaussView).
  - Run the geometry optimization calculation.

- Verify the optimization by confirming the absence of imaginary frequencies in the frequency calculation output.

## 2. Natural Bond Orbital (NBO) Analysis:

- Purpose: To analyze the Lewis-like molecular bonding, charge distribution, and donor-acceptor interactions.
- Input Keyword (added to the optimized structure): pop=nbo
- Procedure:
  - Use the optimized geometry from the previous step.
  - Perform a single-point energy calculation with the NBO keyword.
  - Analyze the output file for natural atomic charges, hybridization of orbitals, and second-order perturbation theory analysis of Fock matrix to identify significant donor-acceptor interactions.

## 3. Frontier Molecular Orbital (HOMO-LUMO) Analysis:

- Purpose: To determine the electronic properties, reactivity, and the HOMO-LUMO energy gap.
- Procedure:
  - The HOMO and LUMO energies are typically provided in the output of the optimization or a single-point energy calculation.
  - Visualize the HOMO and LUMO orbitals using software like GaussView to understand the electron density distribution in these frontier orbitals.

## 4. Molecular Electrostatic Potential (MEP) Analysis:

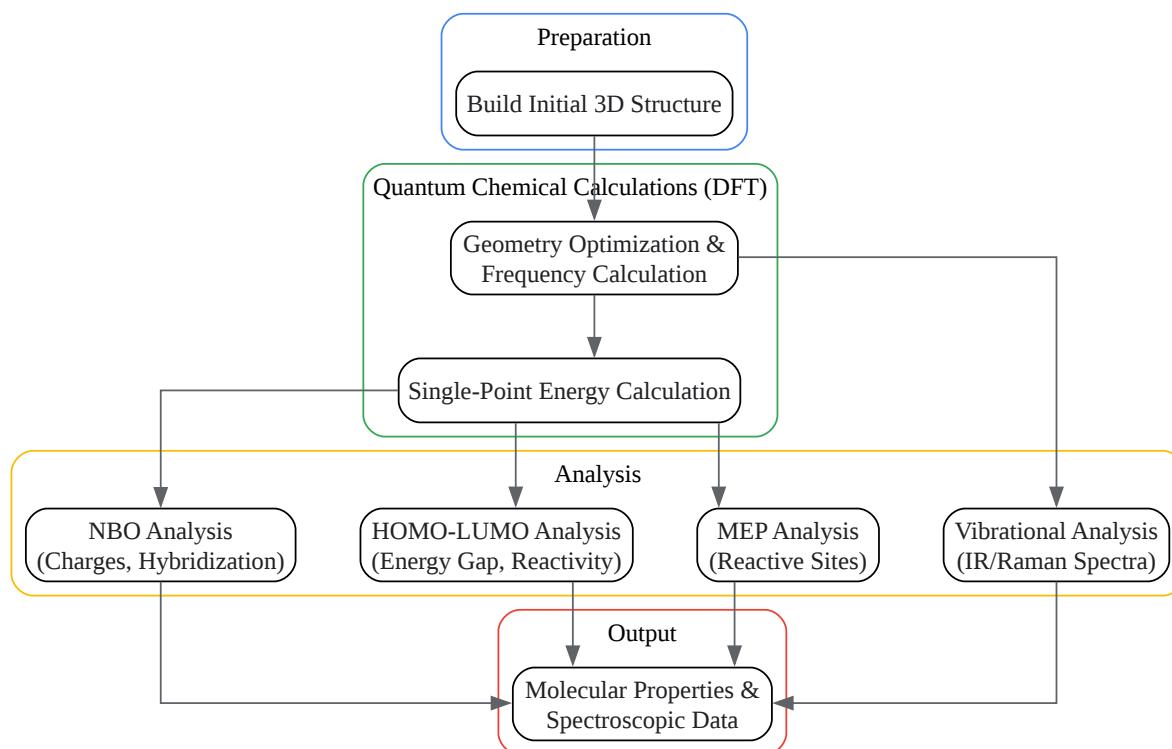
- Purpose: To visualize the charge distribution and identify sites for electrophilic and nucleophilic attack.

- Procedure:

- Perform a single-point energy calculation on the optimized geometry.
- Use visualization software (e.g., GaussView) to generate the MEP surface, where different colors represent varying electrostatic potentials (typically red for negative potential and blue for positive potential).[13]

## Visualizations

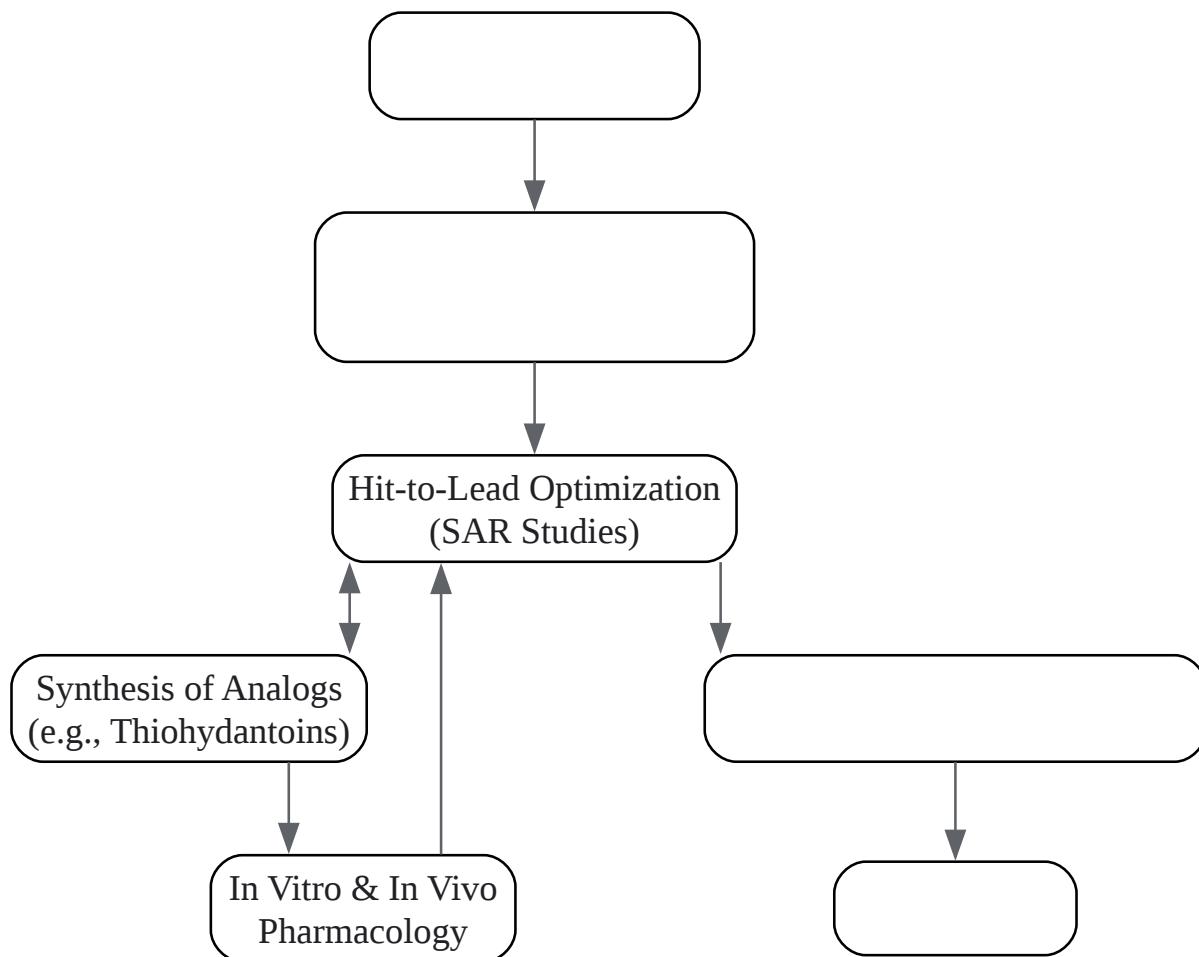
### General Computational Chemistry Workflow



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Caption: A generalized workflow for computational analysis of a small molecule.

## Drug Discovery Workflow for Heterocyclic Compounds



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Caption: A typical drug discovery pipeline for heterocyclic compounds.

## Conclusion

This technical guide provides a foundational framework for the theoretical and computational investigation of **1-Benzoyl-2-thiohydantoin**. While specific experimental data for this molecule is limited, the outlined protocols for synthesis, spectroscopic characterization, and computational analysis offer a robust starting point for researchers. The presented data, derived from predictions and analogous compounds, serves as a useful reference. The application of the described computational workflows can significantly aid in understanding the

structure-activity relationships of **1-Benzoyl-2-thiohydantoin** and guide the design of novel derivatives with desired therapeutic properties.

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